3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one
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Overview
Description
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one is an organic compound with a unique structure that includes a thiophene ring substituted with prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one typically involves the reaction of thiophene derivatives with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a similar thiophene ring structure but without the prop-2-en-1-yl substitutions.
2,5-Dimethylthiophene: Another thiophene derivative with methyl groups instead of prop-2-en-1-yl groups.
3-Allylthiophene: A compound with an allyl group at the 3-position of the thiophene ring.
Uniqueness
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
826994-16-5 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-prop-2-enoxy-4-prop-2-enyl-2H-thiophen-5-one |
InChI |
InChI=1S/C10H12O2S/c1-3-5-8-9(12-6-4-2)7-13-10(8)11/h3-4H,1-2,5-7H2 |
InChI Key |
ZQWHHPSSFAIVLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(CSC1=O)OCC=C |
Origin of Product |
United States |
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